molecular formula C26H41N4O5PS B126432 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane CAS No. 158040-84-7

1-(Saligenin cyclic phospho)-9-biotinyldiaminononane

Cat. No. B126432
M. Wt: 552.7 g/mol
InChI Key: JZSQBHPKLLZQAH-NYWSWALVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Saligenin cyclic phospho)-9-biotinyldiaminononane, also known as SPBN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a bifunctional reagent that can be used for labeling and detection of proteins, nucleic acids, and other biomolecules. SPBN has a cyclic phosphate group attached to salicyl alcohol, which can react with primary amines of biomolecules to form stable phosphoamide bonds. Additionally, it has a biotin moiety that can bind to streptavidin, allowing for easy detection and purification of labeled biomolecules.

Mechanism Of Action

The mechanism of action of 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane involves the formation of stable phosphoamide bonds between the cyclic phosphate group of 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane and the primary amines of biomolecules. This reaction is highly specific and can occur at neutral pH and room temperature. The biotin moiety of 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can bind to streptavidin, which is a high-affinity protein that can be easily detected and purified.

Biochemical And Physiological Effects

1-(Saligenin cyclic phospho)-9-biotinyldiaminononane is a non-toxic compound that does not have any significant biochemical or physiological effects on cells or tissues. It has been shown to be stable under a wide range of conditions, including high temperatures and low pH.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane in lab experiments include its high specificity, stability, and ease of detection and purification. Additionally, 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can be used for the labeling of a wide range of biomolecules, including proteins, nucleic acids, and carbohydrates. The limitations of using 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane include its high cost and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several future directions for the use of 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane in scientific research. One potential application is in the development of new diagnostic tests for the detection of biomarkers in various diseases, including cancer and infectious diseases. 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can also be used for the identification of new drug targets and the characterization of protein-protein interactions. Additionally, 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can be used for the development of new imaging techniques for the visualization of biomolecules in living cells and tissues.

Synthesis Methods

1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can be synthesized using a multistep process that involves the coupling of salicyl alcohol with a cyclic phosphoramidite, followed by the addition of biotinylated diamine. The final product can be purified using chromatography techniques and characterized using spectroscopic methods.

Scientific Research Applications

1-(Saligenin cyclic phospho)-9-biotinyldiaminononane has been widely used in scientific research for labeling and detection of biomolecules. It has been used for the detection of proteins in Western blotting, enzyme-linked immunosorbent assays (ELISA), and fluorescence microscopy. It has also been used for the labeling of nucleic acids in gel electrophoresis and DNA microarrays. 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can be used for the detection of biomolecules in various biological samples, including blood, urine, and tissue extracts.

properties

CAS RN

158040-84-7

Product Name

1-(Saligenin cyclic phospho)-9-biotinyldiaminononane

Molecular Formula

C26H41N4O5PS

Molecular Weight

552.7 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[9-[(2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)amino]nonyl]pentanamide

InChI

InChI=1S/C26H41N4O5PS/c31-24(15-9-8-14-23-25-21(19-37-23)29-26(32)30-25)27-16-10-4-2-1-3-5-11-17-28-36(33)34-18-20-12-6-7-13-22(20)35-36/h6-7,12-13,21,23,25H,1-5,8-11,14-19H2,(H,27,31)(H,28,33)(H2,29,30,32)/t21-,23-,25-,36?/m0/s1

InChI Key

JZSQBHPKLLZQAH-NYWSWALVSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCNP3(=O)OCC4=CC=CC=C4O3)NC(=O)N2

SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCNP3(=O)OCC4=CC=CC=C4O3)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCNP3(=O)OCC4=CC=CC=C4O3)NC(=O)N2

synonyms

1-(saligenin cyclic phospho)-9-biotinyldiaminononane
S9B

Origin of Product

United States

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